molecular formula C19H24N2O B101062 Anthirine CAS No. 16049-28-8

Anthirine

Cat. No. B101062
CAS RN: 16049-28-8
M. Wt: 296.4 g/mol
InChI Key: RYMNVEAAYOFGCI-DEYYWGMASA-N
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Description

Anthirine, also known as Antirrhine, is a chemical substance whose chemical name is anti-actin . It is a natural compound extracted from Coreopsis plants . It appears as a yellow to light orange crystalline or powdery substance .


Molecular Structure Analysis

Anthirine has a molecular formula of C19H24N2O . Its average mass is 296.407 Da and its monoisotopic mass is 296.188873 Da .


Physical And Chemical Properties Analysis

Anthirine has a density of 1.2±0.1 g/cm3 . Its boiling point is 488.2±40.0 °C at 760 mmHg . It has a molar refractivity of 90.2±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Scientific Field: Neuroscience

Summary of the Application

Anthirine is an alkaloid that has been found in S. angustiflora and has analgesic activity . It is used in pain research, particularly in the study of its effects on pain perception and response .

Methods of Application or Experimental Procedures: Anthirine is administered to mice in a hot plate test at a dose of 20 mg/kg . The hot plate test is a common method used in research to measure pain response and analgesic effects of drugs .

Results or Outcomes: The administration of Anthirine increases the latency to paw licking in the hot plate test in mice . This suggests that Anthirine has a significant analgesic effect, reducing the perception of pain in the tested mice .

Safety And Hazards

Anthirine may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMNVEAAYOFGCI-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936319
Record name 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antirhine

CAS RN

16049-28-8
Record name (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16049-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhazinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
G Massiot, P Thépenier, MJ Jacquier, L Le Men-Olivier… - Phytochemistry, 1987 - Elsevier
… anthirine are broadened at room temperature. Full interpretations of the ‘H NMR and “C NMR spectra of anthirine … The highly congested shape of anthirine caused by the cisquinolixidine …
Number of citations: 52 www.sciencedirect.com
LF Szabó - Molecules, 2008 - mdpi.com
… of which C-22 is lost during the biosynthesis (ie .in the anthirine derivatives). Both vallesiachotamine (12) and anthirine (19), the characteristic alkaloids of this group, were isolated …
Number of citations: 113 www.mdpi.com
DI Jacobs, W Snoeijer, D Hallard… - Current medicinal …, 2004 - ingentaconnect.com
The Catharanthus (or Vinca )alkaloids comprise a group of about 130 terpenoid indole alkaloids. Vinblastine is now marketed for more than 40 years as an anticancer drug and became …
Number of citations: 924 www.ingentaconnect.com
F Zhang, K Yang, H Liu, T Yang, R Zhou, X Zhang… - Phytochemistry, 2023 - Elsevier
… The isolation of anthirine-type alkaloids 3 and 20–23 enriched the structural diversity of these type framework alkaloids in A. scholaris. Two strychnos-type alkaloids (25–26) were also …
Number of citations: 3 www.sciencedirect.com
HJ Barrales-Cureño, P Andrade-Hoyos… - … : Current Research and …, 2017 - Springer
Different techniques of in vitro cultures of the medicinal plant Catharanthus roseus are available. In this regard, the plant is a source of important secondary metabolites that are …
Number of citations: 5 link.springer.com
C Pramthaisong, R Worayuthakarn… - Organic …, 2018 - ACS Publications
A new strategy for the synthesis of the oxa-azabicyclo[3.3.1]nonane subunit, a component of the naucleamide E core structure, has been developed. This annulation reaction between 1-…
Number of citations: 12 pubs.acs.org
G Massiot, T Mulamba - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
… elimination, into the optically active unsaturated lactam (ll), [a], -232", an intermediate for the synthesis of anthirine?' We are currently investigating the use of this reaction sequence in …
Number of citations: 34 pubs.rsc.org
XH Zhong, MF Bao, CX Zeng, BJ Zhang, J Wu… - Phytochemistry …, 2017 - Elsevier
… At the same time, there are side products such as anthirine (23) and its intermediates vallesiachotamine and isovallesiachotamine through C-17/N-4 bonding (pathway b). These …
Number of citations: 15 www.sciencedirect.com
S Kumar, B Singh, R Singh - Journal of Ethnopharmacology, 2022 - Elsevier
Ethnopharmacological relevance Catharanthus roseus (L.) G. Don is a well known medicinal plant belonging to family Apocynaceae that have been traditionally used as medicine since …
Number of citations: 47 www.sciencedirect.com
J Aslam, SH Khan, ZH Siddiqui, Z Fatima… - Pharmacie Globale …, 2010 - researchgate.net
Catharanthus roseus is an important drug. Traditionally, different parts of it used in the treatments of various diseases (viz. diabetes, menstrual regulators, hypertension, cancer and …
Number of citations: 156 www.researchgate.net

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